3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
CAS No.: 946345-03-5
Cat. No.: VC5254774
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946345-03-5 |
---|---|
Molecular Formula | C18H18N2O5S |
Molecular Weight | 374.41 |
IUPAC Name | 3,4,5-trimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H18N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)18(21)19-10-12-9-13(25-20-12)16-5-4-6-26-16/h4-9H,10H2,1-3H3,(H,19,21) |
Standard InChI Key | ZCKKMFARQHGFPF-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure comprises three distinct domains:
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3,4,5-Trimethoxybenzoyl group: A fully substituted benzene ring with methoxy groups at the 3rd, 4th, and 5th positions, contributing to electron-rich aromaticity and potential hydrogen-bonding capabilities .
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Amide linker: Connects the benzoyl group to the methyl-isoxazole-thiophene moiety, facilitating conformational flexibility and interactions with biological targets .
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5-(Thiophen-2-yl)isoxazol-3-ylmethyl group: A bicyclic system combining isoxazole (a five-membered ring with two heteroatoms: oxygen and nitrogen) and thiophene (a sulfur-containing aromatic ring), which enhances hydrophobic interactions and π-stacking potential .
Crystallographic Insights
While no direct crystal structure data exists for this compound, analogous benzamide-isoxazole systems exhibit key packing motifs. For example, the crystal structure of valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate reveals:
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Hydrogen-bonding networks: N–H⋯O interactions stabilize dimer formation (bond lengths: 2.728–2.989 Å) .
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Planar geometry: The isoxazole-thiophene system adopts near-coplanar arrangements (dihedral angle: 4.7°), optimizing π-π stacking in solid-state configurations .
These observations suggest that 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide likely forms similar intermolecular interactions, influencing its solubility and crystallinity.
Synthesis and Structural Modification
Synthetic Pathway
The compound can be synthesized through a multi-step procedure:
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Formation of 5-(thiophen-2-yl)isoxazole-3-carbaldehyde:
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Reductive amination:
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Amide coupling:
Key reaction parameters:
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Solvent: Dichloromethane or ethyl acetate for intermediate purification .
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Temperature: Room temperature for amide bond formation to prevent racemization .
Structural Analogues and SAR Trends
Modifications to the benzamide-isoxazole scaffold significantly impact biological activity:
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Methoxy substitution: 3,4,5-Trimethoxy groups enhance lipid solubility and membrane permeability compared to mono- or di-methoxy analogs .
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Isoxazole-thiophene systems: Replacement of thiophene with phenyl groups reduces antiproliferative activity by 40–60% in MCF-7 and HCT-116 cell lines, underscoring the importance of sulfur-mediated interactions .
Stability and Pharmacokinetics
Metabolic Susceptibility
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Methoxy groups: Resist CYP450-mediated oxidation, prolonging plasma half-life .
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Thiophene ring: Potential site for sulfoxidation, which may generate reactive metabolites requiring toxicity screening .
Solubility and Formulation
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Salt formation: Trifluoroacetate salts improve aqueous solubility (≥5 mg/mL) for intravenous administration .
Future Directions
Preclinical Development
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In vivo efficacy studies: Xenograft models of colorectal (HCT-116) and triple-negative breast cancer (MDA-MB-231) .
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Toxicology profiling: Assessment of hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .
Structural Optimization
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